molecular formula C32H32Cl4P2 B12551744 (2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] CAS No. 144208-53-7

(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane]

Cat. No.: B12551744
CAS No.: 144208-53-7
M. Wt: 620.3 g/mol
InChI Key: GGMLTLIUGQHZBN-UHFFFAOYSA-N
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Description

(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] is a chemical compound known for its unique structure and properties It consists of a tetramethylbutane backbone with two bis(4-chlorophenyl)phosphane groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] typically involves the reaction of 2,2,3,3-tetramethylbutane-1,4-diol with bis(4-chlorophenyl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine or sodium hydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane groups to phosphine.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.

Scientific Research Applications

(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] involves its interaction with molecular targets such as enzymes or receptors. The phosphane groups can coordinate with metal ions, influencing catalytic activity. Additionally, the compound may interact with cellular membranes or proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl)phosphane: A simpler compound with similar reactivity but lacking the tetramethylbutane backbone.

    Tetramethylbutane-1,4-diol: The precursor to the target compound, with different chemical properties.

    Phosphine oxides: Oxidized derivatives with distinct reactivity and applications.

Uniqueness

(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] is unique due to its combination of a bulky tetramethylbutane backbone and reactive phosphane groups. This structure imparts specific steric and electronic properties, making it valuable in specialized applications such as catalysis and material science.

Properties

CAS No.

144208-53-7

Molecular Formula

C32H32Cl4P2

Molecular Weight

620.3 g/mol

IUPAC Name

[4-bis(4-chlorophenyl)phosphanyl-2,2,3,3-tetramethylbutyl]-bis(4-chlorophenyl)phosphane

InChI

InChI=1S/C32H32Cl4P2/c1-31(2,21-37(27-13-5-23(33)6-14-27)28-15-7-24(34)8-16-28)32(3,4)22-38(29-17-9-25(35)10-18-29)30-19-11-26(36)12-20-30/h5-20H,21-22H2,1-4H3

InChI Key

GGMLTLIUGQHZBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CP(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)C(C)(C)CP(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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